molecular formula C10H19NO2 B12979163 (R)-3-Amino-4-cyclohexylbutanoic acid

(R)-3-Amino-4-cyclohexylbutanoic acid

Cat. No.: B12979163
M. Wt: 185.26 g/mol
InChI Key: KFJPIMWRYYGPGM-SECBINFHSA-N
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Description

®-3-Amino-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-cyclohexylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound, such as a cyclohexyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-cyclohexylbutanoic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or alkylated cyclohexyl derivatives.

Scientific Research Applications

®-3-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclohexyl ring provides hydrophobic interactions that stabilize the binding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-cyclohexylbutanoic acid: The enantiomer of the compound with different stereochemistry.

    Cyclohexylalanine: A similar amino acid with a cyclohexyl group but different side chain structure.

    Cyclohexylglycine: Another related compound with a cyclohexyl group and a simpler amino acid backbone.

Uniqueness

®-3-Amino-4-cyclohexylbutanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclohexyl ring. This combination of features makes it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3R)-3-amino-4-cyclohexylbutanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

KFJPIMWRYYGPGM-SECBINFHSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](CC(=O)O)N

Canonical SMILES

C1CCC(CC1)CC(CC(=O)O)N

Origin of Product

United States

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